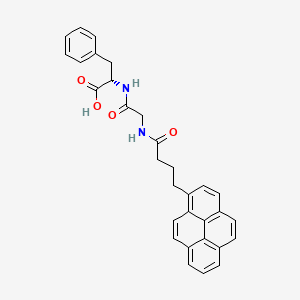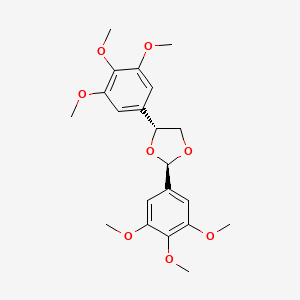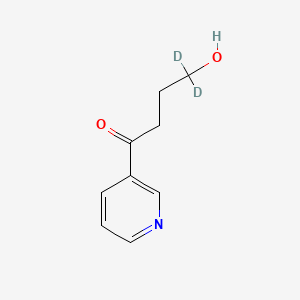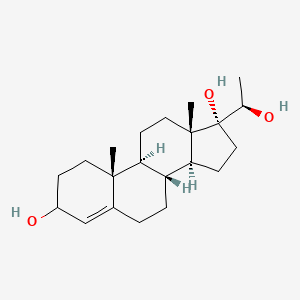
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate), or 2,5-Anhydro-D-glucitol-1,6-bis-dibenzylphosphate (2,5-Anhydro-D-glucitol-1,6-bis-DBP), is a novel phosphodiesterase inhibitor and a potential therapeutic agent for the treatment of cognitive disorders. It is a derivative of 2,5-anhydro-D-glucitol (2,5-Anhydro-D-glucitol or 2,5-AG), an endogenous sugar alcohol. 2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that is known to have neuroprotective effects and to modulate the release of neurotransmitters in the central nervous system. This compound has been studied extensively in laboratory studies, and its potential therapeutic applications have been explored in a number of clinical trials.
科学的研究の応用
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been studied extensively in laboratory studies as a potential therapeutic agent for the treatment of cognitive disorders. It has been shown to modulate the release of neurotransmitters in the central nervous system, and to have neuroprotective effects. In addition, it has been studied as a potential drug for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用機序
2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that inhibits the activity of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, two important second messengers in the central nervous system. By inhibiting the activity of these enzymes, 2,5-Anhydro-D-glucitol-1,6-bis-DBP can modulate the release of neurotransmitters in the central nervous system and exert neuroprotective effects.
Biochemical and Physiological Effects
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been shown to modulate the release of neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to have neuroprotective effects, and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to increase the levels of acetylcholine and to enhance the release of glutamate in the brain.
実験室実験の利点と制限
The advantages of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments include its ability to modulate the release of neurotransmitters in the central nervous system and its neuroprotective effects. In addition, it is relatively easy to synthesize, and it is stable at room temperature. The main limitation of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments is that it is not approved for clinical use, and thus its therapeutic potential has not been fully evaluated.
将来の方向性
The potential therapeutic applications of 2,5-Anhydro-D-glucitol-1,6-bis-DBP are still being explored. Future research should focus on evaluating its efficacy and safety in clinical trials, as well as exploring its potential applications in the treatment of other neurological disorders. In addition, further research should be conducted to better understand the biochemical and physiological effects of 2,5-Anhydro-D-glucitol-1,6-bis-DBP, and to develop more effective and selective inhibitors of phosphodies
合成法
2,5-Anhydro-D-glucitol-1,6-bis-DBP is synthesized by a two-step method that involves the condensation of 2,5-anhydro-D-glucitol with dibenzylphosphate. In the first step, 2,5-anhydro-D-glucitol is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography. In the second step, the product is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography.
特性
IUPAC Name |
dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2/t31-,32+,33-,34?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLDGLHRHVJCE-UYHYCKRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OC[C@H]2[C@@H](C([C@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)









